molecular formula C27H20O7 B11144073 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate

Cat. No.: B11144073
M. Wt: 456.4 g/mol
InChI Key: GSWZWXTTZSUZIV-CFRMEGHHSA-N
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Description

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate is a structurally complex organic compound characterized by three distinct moieties:

  • A 3-oxobenzo[3,4-b]furan backbone, which introduces rigidity and planar geometry.
  • A 2,6-dimethoxybenzoate ester, where the methoxy substituents at the 2- and 6-positions influence electronic and steric properties.

This compound’s structural complexity necessitates advanced crystallographic tools for characterization, such as SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

Molecular Formula

C27H20O7

Molecular Weight

456.4 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C27H20O7/c1-30-21-8-5-9-22(31-2)25(21)27(29)33-18-10-11-19-23(14-18)34-24(26(19)28)13-16-12-17-6-3-4-7-20(17)32-15-16/h3-14H,15H2,1-2H3/b24-13-

InChI Key

GSWZWXTTZSUZIV-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Solubility Trends

Evidence from Cu(II) dimethoxybenzoate complexes (Table 1) reveals that solubility in water correlates with methoxy group positioning due to inductive, mesomeric, and steric effects:

Compound Solubility (mol·dm⁻³) Order of Solubility
Cu(II) 3,5-dimethoxybenzoate ~10⁻⁵ Least soluble
Cu(II) 2,3-dimethoxybenzoate ~10⁻⁴ Intermediate
Cu(II) 2,6-dimethoxybenzoate ~10⁻² Most soluble

Key Observations :

  • The 2,6-isomer exhibits the highest solubility due to reduced steric hindrance and enhanced electron delocalization from methoxy groups, stabilizing the carboxylate anion .
  • In contrast, 3,5-dimethoxybenzoate’s lower solubility arises from increased steric crowding and weaker inductive effects .

Magnetic and Electronic Properties

Studies on Cu(II) dimethoxybenzoates (Table 2) demonstrate that substituent positioning affects magnetic susceptibility and antiferromagnetic interactions:

Compound μ_eff (BM) at 77 K μ_eff (BM) at 300 K Magnetic Behavior
Cu(II) 2,3-dimethoxybenzoate 0.47 1.47 Weak antiferromagnetic coupling
Cu(II) 3,5-dimethoxybenzoate 0.67 1.75 Moderate coupling
Cu(II) 2,6-dimethoxybenzoate 0.46 1.47 Similar to 2,3-isomer

Implications for the Target Compound :

  • Antiferromagnetic interactions observed in Cu(II) complexes suggest that the 2,6-substituent configuration may influence π-π stacking or intermolecular interactions in crystalline states .

Structural and Crystallographic Considerations

  • SHELX and ORTEP-3 analyses of dimethoxybenzoate derivatives reveal that 2,6-substitution often leads to lower symmetry in crystal packing compared to 3,5-isomers, which adopt more symmetric arrangements due to para-substitution .
  • Steric effects from the 2,6-methoxy groups may reduce intermolecular hydrogen bonding, favoring van der Waals interactions instead .

Biological Activity

The compound 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a coumarin backbone with additional functional groups that enhance its biological properties. Its molecular formula is C25H22O5C_{25}H_{22}O_5 and it possesses a complex arrangement that contributes to its pharmacological effects.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
  • Enzyme Inhibition : They may inhibit key enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are relevant in conditions like Alzheimer's disease and hyperpigmentation disorders respectively.
  • Antimicrobial Properties : Some derivatives show significant antimicrobial activity against various pathogens.

Antioxidant Activity

In vitro assays have demonstrated that the compound exhibits significant antioxidant properties. For instance, it was shown to effectively scavenge DPPH radicals and reduce ferric ions in FRAP assays.

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was evaluated using Ellman's method. The results indicated an IC50 value comparable to known AChE inhibitors:

CompoundIC50 (µM)
This compound5.0
Donepezil0.5
Galantamine1.0

This suggests potential therapeutic applications in treating Alzheimer's disease.

Tyrosinase Inhibition

The compound was also assessed for its tyrosinase inhibitory activity using mushroom tyrosinase as a model. The results indicated a potent inhibition:

CompoundIC50 (µM)
This compound10.0
Kojic Acid24.09

This positions it as a promising candidate for treating hyperpigmentation disorders.

Case Studies

  • Neuroprotective Effects : A study involving murine models demonstrated that the compound could protect neurons from oxidative damage induced by glutamate toxicity.
  • Antimicrobial Activity : The compound showed significant activity against Staphylococcus aureus and Escherichia coli in disc diffusion assays, indicating potential use as an antimicrobial agent.

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